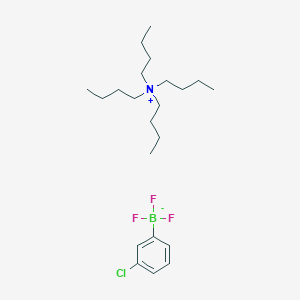

(3-Chlorophenyl)trifluoroboranuide; tetrabutylazanium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of boron compounds can be complex and often requires careful control of reaction conditions. For example, the synthesis of 2,2,3,3-tetrakis(trifluoromethanesulfonato)tetrasilanes involves the reaction of tetraphenyltetrasilanes with trifluoromethanesulfonic acid . While this does not directly relate to the synthesis of (3-Chlorophenyl)trifluoroboranuide, it demonstrates the reactivity of boron compounds with various reagents and the potential for creating a wide range of boron-based structures.

Molecular Structure Analysis

Boron compounds often exhibit unique structural characteristics due to the electron-deficient nature of boron. For instance, the distorted octahedral coordination of the central silicon atoms in tetrakis(trifluoromethanesulfonato)tetrasilanes is a result of Si···O interactions . This highlights the potential for unusual geometries and coordination environments in boron compounds, which could also be relevant for the molecular structure analysis of (3-Chlorophenyl)trifluoroboranuide.

Chemical Reactions Analysis

Boron compounds are known for their reactivity in various chemical reactions. Tris(pentafluorophenyl)borane, for example, is a strong Lewis acid that can catalyze hydrometallation reactions, alkylations, and aldol-type reactions . This suggests that (3-Chlorophenyl)trifluoroboranuide could also participate in similar types of reactions due to the presence of a boron center capable of acting as a Lewis acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of boron compounds can be quite diverse. The papers provided do not directly discuss the properties of (3-Chlorophenyl)trifluoroboranuide, but they do mention properties of related compounds. For example, the reactivity of tetrasilanes with various reagents indicates that boron compounds can be versatile in chemical synthesis . Additionally, the strong Lewis acidity of B(C6F5)3 suggests that related boron compounds might also exhibit significant Lewis acidity, which could influence their physical properties, such as solubility and volatility .

科学的研究の応用

Fluoride Ion-Catalyzed Reactions

- Research by Nakamura and Uneyama (2007) focuses on the fluoride ion-catalyzed 1,2-desilylative defluorination, illustrating the use of fluorinated compounds in synthesizing difluorostyrenes, demonstrating the versatility of fluorinated reagents in organic synthesis (Nakamura & Uneyama, 2007).

Complex Formation and Catalysis

- A study by Lee et al. (2003) on thallium complexes with meso-tetra-(p-chlorophenyl)porphyrin provides insights into the structural and electronic characteristics of these complexes, potentially useful for catalytic or materials science applications (Lee et al., 2003).

Gold-Catalyzed Cycloisomerization

- Research by Cheong et al. (2008) on gold-catalyzed cycloisomerization of 1,5-allenynes demonstrates the use of precious metal complexes in facilitating novel organic transformations, highlighting the role of complex catalysts in synthetic chemistry (Cheong et al., 2008).

Lewis Acid Applications

- Erker (2005) discusses the applications of tris(pentafluorophenyl)borane as a strong boron Lewis acid in various reactions, including catalytic hydrometallation and aldol-type reactions. This research emphasizes the broad utility of strong Lewis acids in organic synthesis (Erker, 2005).

Luminescent Agents for Imaging

- A study by Amoroso et al. (2008) explores the use of a 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium cation as a thiol-reactive luminescent agent for fluorescence microscopy, highlighting the potential of organometallic compounds in bioimaging applications (Amoroso et al., 2008).

Antitumor Activity and Molecular Docking

- Research on the antitumor evaluation and molecular docking study of substituted compounds by Al-Suwaidan et al. (2015) indicates the medicinal chemistry applications of chlorophenyl and trifluoromethyl groups in designing potential therapeutic agents (Al-Suwaidan et al., 2015).

特性

IUPAC Name |

(3-chlorophenyl)-trifluoroboranuide;tetrabutylazanium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C6H4BClF3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-3-1-2-5(4-6)7(9,10)11/h5-16H2,1-4H3;1-4H/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZCYMNTHJMIEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)Cl)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40BClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chlorophenyl)trifluoroboranuide; tetrabutylazanium | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-butan-2-ylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2521284.png)

![(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2521287.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-fluorophenyl)methanone](/img/structure/B2521293.png)

![2-[2-(4-Bromophenyl)acetamido]-2-phenylacetic acid](/img/structure/B2521294.png)

![3-((6-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-oxobenzo[d]oxazol-3(2H)-yl)methyl)-4-methoxybenzaldehyde](/img/structure/B2521295.png)